SI-2

Description

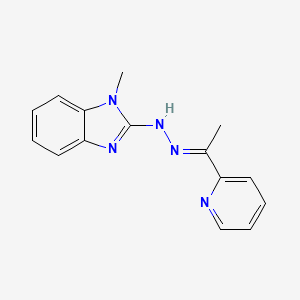

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2/h3-10H,1-2H3,(H,17,19)/b18-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNXERNBPXXNLK-WOJGMQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=NC2=CC=CC=C2N1C)/C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SI-2 in Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SI-2 is a potent and selective small molecule inhibitor of Steroid Receptor Coactivator-3 (SRC-3), a key transcriptional coactivator implicated in the progression of breast cancer. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and preclinical efficacy. This compound induces the degradation of SRC-3, leading to the suppression of critical cancer cell processes, including proliferation and survival. This guide consolidates quantitative data, outlines detailed experimental methodologies, and provides visual representations of the key pathways and processes involved.

Core Mechanism of Action: SRC-3 Degradation

The primary mechanism of action of this compound is the targeted degradation of the SRC-3 oncoprotein. Unlike traditional inhibitors that block the function of a protein, this compound actively reduces the cellular levels of SRC-3.

Molecular Interaction: While the precise binding site is not fully elucidated, it is known that this compound directly interacts with the SRC-3 protein. This binding event triggers a conformational change in SRC-3, marking it for degradation.

Ubiquitin-Proteasome System Involvement: The degradation of SRC-3 initiated by this compound is mediated by the ubiquitin-proteasome system. Following this compound binding, SRC-3 is polyubiquitinated by an E3 ubiquitin ligase. This polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the SRC-3 protein. While the specific E3 ligase complex responsible for this compound-mediated SRC-3 degradation has not been definitively identified, studies on similar SRC-3 degradation pathways suggest the involvement of complexes such as Cullin 3 (CUL3) and RBX1.

Figure 1: this compound Induced SRC-3 Degradation Pathway.

Downstream Cellular Effects

The depletion of SRC-3 by this compound leads to a cascade of downstream events that collectively inhibit breast cancer cell growth and survival. These effects are primarily mediated through the disruption of SRC-3's coactivation of various transcription factors that regulate genes involved in cell cycle progression and apoptosis.

Induction of Apoptosis

By promoting the degradation of SRC-3, this compound shifts the balance of pro-apoptotic and anti-apoptotic proteins, ultimately leading to programmed cell death. A key mechanism involves the altered expression of the Bcl-2 family of proteins.

-

Upregulation of Bax: SRC-3 degradation leads to an increase in the expression of the pro-apoptotic protein Bax.

-

Downregulation of Bcl-2: Concurrently, the expression of the anti-apoptotic protein Bcl-2 is reduced.

-

Increased Bax/Bcl-2 Ratio: This shift results in an increased Bax/Bcl-2 ratio, which promotes the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.

-

Caspase Activation: The release of cytochrome c triggers the activation of a caspase cascade, including the executioner caspase-3, which leads to the cleavage of key cellular substrates, such as PARP, and ultimately, apoptosis.

The Selective SRC-3 Inhibitor SI-2: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1), is a pivotal transcriptional coactivator implicated in the progression and metastasis of various cancers, most notably breast cancer. Its role at the nexus of numerous oncogenic signaling pathways has rendered it a compelling, albeit challenging, therapeutic target. Historically considered "undruggable" due to its large, unstructured nature, recent advancements have led to the development of small-molecule inhibitors. This technical guide provides an in-depth overview of SI-2, a promising and selective inhibitor of SRC-3. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization, aiming to equip researchers with the necessary information to further explore its therapeutic potential.

Introduction to SRC-3 and the Rationale for Inhibition

The Steroid Receptor Coactivator (SRC) family, comprising SRC-1, SRC-2, and SRC-3, are crucial mediators of transcriptional activation by nuclear hormone receptors and other transcription factors.[1][2] SRC-3, in particular, is frequently overexpressed in breast cancer and is associated with resistance to therapies.[1] It enhances the transcriptional activity of numerous factors involved in cell proliferation, survival, and metastasis, including E2F1 and those involved in the IGF/AKT signaling pathway.[3][4] The oncogenic significance of SRC-3 has established it as a critical target for cancer therapy. The development of small-molecule inhibitors like this compound represents a significant step towards targeting this previously intractable protein.

This compound: A Potent and Selective SRC-3 Inhibitor

This compound is a small-molecule inhibitor identified through high-throughput screening of chemical libraries.[5][6] It has been shown to selectively reduce the protein levels of SRC-3, leading to the inhibition of cancer cell proliferation and tumor growth.

Mechanism of Action

This compound exerts its effects through a multi-faceted mechanism. It has been shown to directly interact with SRC-3, leading to a reduction in its transcriptional activity and, ultimately, its protein concentration within the cell. This is achieved without affecting the levels of SRC-3 mRNA, suggesting a post-transcriptional mode of action, likely by promoting protein degradation.[7] By diminishing the cellular pool of SRC-3, this compound effectively dampens the oncogenic signaling pathways that are dependent on this coactivator.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| MDA-MB-468 | Triple-Negative Breast | 3.4 | MTT Assay | |

| Various Breast Cancer Cell Lines | Endocrine-Sensitive, Endocrine-Resistant, TNBC | 3-20 | MTT Assay |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Animal Model | Cancer Type | Dosage and Administration | Outcome | Reference |

| MDA-MB-468 Xenograft | Breast Cancer | 2 mg/kg, intraperitoneally, twice daily for 5 weeks | Significantly inhibited tumor growth and reduced SRC-3 protein levels in tumors | [7] |

| CD1 Mice (Pharmacokinetics) | N/A | 20 mg/kg, single intraperitoneal injection | T½ = 1 h, Cmax = 3.0 μM, Tmax = 0.25 h | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide comprehensive protocols for key experiments used to characterize this compound.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human breast cancer cell lines (e.g., MDA-MB-468)

-

MEM medium with 5% CO2

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7)

-

96-well microtiter plates

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Culture breast cancer cells in MEM medium in a 5% CO2 incubator at 37°C.

-

Harvest and resuspend cells to a concentration of 1 x 10^6 cells/mL.

-

Perform serial dilutions to achieve a final plating density of 1 x 10^4 to 1 x 10^5 cells per well in a 96-well plate.

-

Incubate the cells for 12-24 hours to allow for attachment.

-

Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Observe the formation of purple formazan crystals under a microscope.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot for SRC-3 Protein Levels

This protocol details the detection of SRC-3 protein levels in cancer cells following treatment with this compound.

Materials:

-

Treated and untreated cancer cell pellets

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-SRC-3 (e.g., Cell Signaling Technology #2126, 1:1000 dilution)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

TBST (Tris-Buffered Saline with 0.1% Tween 20)

Procedure:

-

Lyse cell pellets in ice-cold RIPA buffer.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SRC-3 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

Cell Migration (Wound Healing) Assay

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line (e.g., MDA-MB-468)

-

6-well plates

-

Sterile 200 µL pipette tips

-

Culture medium

-

Microscope with a camera

Procedure:

-

Seed cells in 6-well plates and grow to a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing this compound at the desired concentration or a vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.

-

Measure the width of the scratch at multiple points for each condition and time point.

-

Calculate the percentage of wound closure relative to the initial scratch area.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Breast cancer cells (e.g., MDA-MB-468)

-

Matrigel (optional)

-

This compound formulation for injection (e.g., in PBS)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject breast cancer cells (typically 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control according to the predetermined schedule (e.g., 2 mg/kg, intraperitoneally, twice daily).

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for SRC-3 levels).

Signaling Pathways Involving SRC-3

SRC-3 integrates signals from multiple pathways to drive cancer progression. Key upstream activators include growth factor receptor pathways (e.g., EGFR/HER2) and hormone receptors (e.g., estrogen receptor). Downstream, SRC-3 coactivates transcription factors that regulate genes involved in cell cycle progression, proliferation, and metastasis.

Conclusion

This compound represents a significant advancement in the quest to target SRC-3 for cancer therapy. Its ability to selectively reduce SRC-3 protein levels and inhibit tumor growth in preclinical models highlights its potential as a novel therapeutic agent. This technical guide provides a comprehensive overview of the key data and experimental methodologies associated with this compound, offering a valuable resource for researchers dedicated to advancing the development of SRC-3 inhibitors for the treatment of cancer. Further optimization of this compound's pharmacokinetic properties could lead to even more potent and clinically viable drug candidates.

References

- 1. Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protein–protein interaction screening - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Development of improved SRC-3 inhibitors as breast cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. erc.bioscientifica.com [erc.bioscientifica.com]

- 7. Protein extraction and Western blot [bio-protocol.org]

The Biological Function of SI-2 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1), is a pivotal transcriptional coactivator that is frequently overexpressed in a variety of cancers, including breast, prostate, and lung cancer. Its central role in integrating and amplifying oncogenic signaling pathways has rendered it a critical target for therapeutic intervention. However, its large, unstructured nature has traditionally made it a challenging "undruggable" target. The small molecule inhibitor, SI-2, represents a significant breakthrough in directly targeting SRC-3. This technical guide provides an in-depth overview of the biological function of this compound in cancer cells, detailing its mechanism of action, impact on key signaling pathways, and a summary of its efficacy. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics.

Introduction to this compound and its Target: SRC-3

This compound is a potent and selective small molecule inhibitor of Steroid Receptor Coactivator-3 (SRC-3).[1] Unlike traditional inhibitors that block the active site of an enzyme, this compound functions by binding directly to the SRC-3 protein and inducing its degradation.[1][2] This novel mechanism of action effectively eliminates the coactivator from the cancer cell, thereby disrupting the multiple signaling pathways that rely on SRC-3 for their oncogenic activity.

SRC-3 is a member of the p160 family of steroid receptor coactivators and plays a crucial role in potentiating the transcriptional activity of nuclear receptors and other transcription factors.[3][4] Its overexpression is strongly correlated with cancer initiation, progression, metastasis, and resistance to therapies.[5][6] SRC-3 sits at the nexus of numerous intracellular signaling pathways that are fundamental to cancer cell proliferation, survival, and motility.[1][2]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the targeted degradation of the SRC-3 protein. While the precise E3 ubiquitin ligase complex responsible for this compound induced degradation is still under investigation, it is understood to be a post-transcriptional event, as this compound does not affect SRC-3 mRNA levels.[7] Evidence suggests that the degradation of SRC-3 is mediated by the ubiquitin-proteasome system.[8][9][10] The targeted degradation of SRC-3 by this compound leads to a rapid and sustained depletion of the SRC-3 protein pool within cancer cells, effectively shutting down its coactivator functions.

Impact of this compound on Cancer Cell Signaling Pathways

By promoting the degradation of SRC-3, this compound disrupts a multitude of downstream signaling pathways that are critical for tumorigenesis.

Nuclear Receptor Signaling

SRC-3 is a key coactivator for nuclear receptors such as the Estrogen Receptor (ER), Progesterone Receptor (PR), and Androgen Receptor (AR).[3] In hormone-dependent cancers like breast and prostate cancer, this compound-mediated degradation of SRC-3 leads to a significant reduction in the transcriptional activity of these receptors, thereby inhibiting hormone-driven cancer cell growth.

Growth Factor Signaling Pathways

SRC-3 is known to be a critical component in signaling pathways mediated by growth factors such as Insulin-like Growth Factor-1 (IGF-1) and Epidermal Growth Factor (EGF).[11] It can coactivate transcription factors downstream of these pathways, such as AP-1 and E2F1, leading to the expression of genes involved in cell cycle progression and proliferation.[11] this compound, by depleting SRC-3, attenuates the cellular response to these growth factors.

Cell Migration, Invasion, and Metastasis

SRC-3 promotes cancer cell motility and invasion by coactivating transcription factors like PEA3, which upregulates the expression of matrix metalloproteinases (MMPs) such as MMP2 and MMP9.[11] It also activates focal adhesion kinase (FAK) signaling.[11] By downregulating SRC-3, this compound significantly inhibits the migratory and invasive potential of cancer cells.[12]

Quantitative Data on this compound Efficacy

The efficacy of this compound has been demonstrated in various breast cancer cell lines and in preclinical in vivo models.

In Vitro Cytotoxicity

This compound exhibits potent cytotoxic effects against a range of breast cancer cell lines, with IC50 values in the low nanomolar range.

| Cell Line | Subtype | IC50 (nM) |

| MDA-MB-468 | Triple-Negative Breast Cancer | 3.4 |

| MCF-7 | ER-positive | 4.2 |

| T47D | ER-positive | 8.1 |

| BT474 | HER2-positive, ER-positive | 19.8 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.6 |

| SKBR3 | HER2-positive | 12.3 |

Data sourced from Song et al., PNAS, 2016.[1]

In Vivo Tumor Growth Inhibition

In an orthotopic MDA-MB-468 breast cancer mouse model, treatment with this compound resulted in a significant inhibition of tumor growth.[12]

| Treatment Group | Dosage | Tumor Volume Reduction vs. Control |

| This compound | 2 mg/kg, twice daily | Significant inhibition |

Qualitative description as specific percentage was not provided in the abstract. Data from Song et al., PNAS, 2016.[12]

Experimental Protocols

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

96-well tissue culture plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.[6]

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for SRC-3 Degradation

This protocol is used to determine the effect of this compound on the protein levels of SRC-3.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against SRC-3

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture dishes and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in ice-cold lysis buffer.[13]

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against SRC-3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative decrease in SRC-3 protein levels.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line (e.g., MDA-MB-468)

-

Matrigel (optional, for some cell lines)

-

This compound formulation for injection (e.g., in a vehicle like PBS)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 cells in PBS) into the flank of each mouse.[14]

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[14]

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 2 mg/kg) or the vehicle control to the mice via the desired route (e.g., intraperitoneal injection) at a specified frequency (e.g., twice daily).[12]

-

Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume (Volume = (length x width²)/2).[14]

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for SRC-3 and proliferation markers like Ki-67).

Conclusion and Future Directions

This compound represents a promising first-in-class small molecule inhibitor that effectively targets the "undruggable" oncoprotein SRC-3. Its unique mechanism of inducing SRC-3 degradation leads to the disruption of multiple oncogenic signaling pathways, resulting in potent anti-cancer activity in vitro and in vivo. The data presented in this guide underscore the potential of this compound as a therapeutic agent for various cancers where SRC-3 is overexpressed. Further research is warranted to fully elucidate the specific E3 ligase complex involved in this compound-mediated SRC-3 degradation and to explore the efficacy of this compound and its more recent, pharmacokinetically improved analogs, SI-10 and SI-12, in a broader range of cancer models and eventually in clinical settings. The development of SRC-3 inhibitors like this compound opens up new avenues for targeted cancer therapy, particularly for treatment-resistant tumors that are dependent on the multifaceted coactivator functions of SRC-3.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Critical Roles of SRC-3 in the Development and Progression of Breast Cancer, Rendering It a Prospective Clinical Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SRC-3, a Steroid Receptor Coactivator: Implication in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SRC-3, a Steroid Receptor Coactivator: Implication in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Cullin 3 mediates SRC-3 ubiquitination and degradation to control the retinoic acid response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small Molecule Inhibition of the Steroid Receptor Coactivators, SRC-3 and SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SRC-3 Has a Role in Cancer Other Than as a Nuclear Receptor Coactivator [ijbs.com]

- 12. Development of potent small-molecule inhibitors to drug the undruggable steroid receptor coactivator-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad.com [bio-rad.com]

- 14. In Vivo Tumor Xenograft Model [bio-protocol.org]

An In-depth Technical Guide to Salt-Inducible Kinase 2 (SIK2) Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK) family of serine/threonine kinases, has emerged as a critical regulator of numerous cellular processes.[1][2][3] Its involvement in metabolic regulation, cell cycle control, and tumorigenesis has positioned it as a compelling therapeutic target for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.[1][2][3] This technical guide provides a comprehensive overview of the SIK2 signaling pathway, its key components, and the mechanisms of its modulation. It details quantitative data on known modulators, outlines experimental protocols for studying the pathway, and presents visual diagrams of the core signaling axes and experimental workflows.

The SIK2 protein contains a highly conserved N-terminal kinase domain, a ubiquitin-associated (UBA) domain, and a C-terminal domain with multiple phosphorylation sites that allow for the integration of various upstream signals.[4] Dysregulation of SIK2 activity is implicated in the pathology of several cancers, including ovarian, prostate, and breast cancer, where it can act as both an oncogene and a tumor suppressor depending on the cellular context.[1][2][3] This guide aims to equip researchers and drug development professionals with the foundational knowledge required to effectively investigate and target the SIK2 signaling pathway.

Core Signaling Pathways

The activity of SIK2 is tightly controlled by upstream kinases and cellular signals, which in turn dictates its phosphorylation of a diverse range of downstream substrates.

Upstream Regulation

The primary upstream activator of SIK2 is the tumor suppressor kinase Liver Kinase B1 (LKB1) , which phosphorylates a key threonine residue in the activation loop of SIK2, a requisite for its catalytic activity.

Conversely, SIK2 activity is negatively regulated by Protein Kinase A (PKA) .[4] In response to elevated intracellular cyclic AMP (cAMP) levels, PKA phosphorylates SIK2 at multiple sites within its C-terminal domain.[4] This phosphorylation event creates docking sites for 14-3-3 proteins, leading to the inhibition of SIK2 kinase activity.[5]

Downstream Effectors and Signaling Axes

Activated SIK2 phosphorylates a variety of downstream targets, influencing their activity, subcellular localization, and stability. Key downstream signaling axes include:

-

Regulation of CRTCs and HDACs: SIK2 phosphorylates and inactivates the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs) .[5] This phosphorylation promotes their sequestration in the cytoplasm via binding to 14-3-3 proteins, thereby repressing the transcription of genes involved in gluconeogenesis and inflammation.[5][6]

-

PI3K/AKT Pathway Activation: In the context of ovarian cancer, SIK2 has been shown to directly phosphorylate the p85α regulatory subunit of Phosphoinositide 3-kinase (PI3K) at Ser154.[1][7] This enhances PI3K activity, leading to the activation of the pro-survival AKT signaling pathway.[1][7]

-

Cell Cycle and Cytoskeletal Regulation: SIK2 localizes to the centrosome and is required for bipolar mitotic spindle formation.[8] It phosphorylates key centrosomal proteins like CEP250 (C-Nap1) .[8] Additionally, SIK2 can phosphorylate Myosin Light Chain Kinase (MYLK) , promoting cancer cell motility and metastasis.[9]

Modulation of the SIK2 Signaling Pathway

Given its central role in various pathologies, both inhibition and activation of SIK2 are of significant therapeutic interest.

SIK2 Inhibitors

A growing number of small molecule inhibitors targeting SIK2 have been developed and characterized. These are primarily being investigated for their potential in cancer therapy.

| Inhibitor | Target(s) | IC50 (SIK2) | Therapeutic Area | Reference(s) |

| Dasatinib | Multi-kinase (including SIKs, Bcr-Abl, Src) | <3 nM | Oncology | [10] |

| Bosutinib | Multi-kinase (including SIKs, Bcr-Abl, Src) | 15 nM | Oncology | [11] |

| HG-9-91-01 | Pan-SIK inhibitor | 6.6 nM | Inflammation, Oncology | [12] |

| ARN-3236 | SIK2 inhibitor | 0.8 - 2.6 µM (cell-based) | Oncology (Ovarian Cancer) | [9] |

SIK2 Activators

Direct, specific activators of SIK2 are less well-characterized. Most known activators work indirectly by modulating upstream signaling pathways.

-

Forskolin: This natural compound activates adenylyl cyclase, leading to an increase in cAMP levels. Elevated cAMP activates PKA, which in turn phosphorylates and inhibits SIK2. Therefore, forskolin acts as an indirect inhibitor of SIK2's downstream effects on CRTCs and HDACs. In certain cellular contexts, forskolin stimulation has been shown to induce phosphorylation of SIK2 at Ser358.[13]

-

A-769662: This compound is a known activator of the master metabolic regulator AMPK. As SIK2 is part of the AMPK-related kinase family, A-769662 may have some effects on SIK2, though it primarily targets AMPK.[14][15][16]

Experimental Protocols

Studying the SIK2 signaling pathway involves a variety of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay (Immunoprecipitation-based)

This protocol allows for the measurement of the kinase activity of endogenous SIK2 immunoprecipitated from cell lysates.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-SIK2 antibody

-

Protein A/G agarose beads

-

Kinase Assay Buffer (50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA)

-

Substrate peptide (e.g., CRTC2-derived peptide ALNRTSSDSALHRRR)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

50 mM orthophosphoric acid

Protocol:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer. Clear the lysate by centrifugation.

-

Immunoprecipitation: Incubate 1-2 mg of cell lysate with 2-4 µg of anti-SIK2 antibody for 2-4 hours at 4°C with gentle rotation.

-

Bead Capture: Add 20 µl of a 50% slurry of Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer containing 0.5 M NaCl and twice with Kinase Assay Buffer.[11]

-

Kinase Reaction: Resuspend the beads in 40 µl of Kinase Assay Buffer containing the substrate peptide (e.g., 300 µM) and 0.1 mM [γ-³²P]ATP.[11]

-

Incubation: Incubate the reaction at 30°C for 20-30 minutes with occasional mixing.

-

Spotting and Washing: Stop the reaction by spotting 20 µl of the supernatant onto P81 phosphocellulose paper. Wash the paper three times for 5 minutes each in 50 mM orthophosphoric acid.

-

Quantification: Dry the paper and measure the incorporated radioactivity using a scintillation counter.

Western Blotting for SIK2 Pathway Components

This protocol is used to detect changes in the protein levels or phosphorylation status of SIK2 and its downstream targets.

Materials:

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-SIK2, anti-phospho-AKT, anti-β-catenin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Ovarian Cancer Xenograft Mouse Model

This in vivo model is used to assess the efficacy of SIK2 modulators on tumor growth and metastasis.

Materials:

-

Immunocompromised mice (e.g., C.B-17 SCID mice)

-

Ovarian cancer cell line (e.g., SKOV3, OVCAR8) expressing luciferase

-

Matrigel (optional, for subcutaneous injection)

-

SIK2 inhibitor (e.g., ARN-3236) and vehicle control

-

Calipers for tumor measurement

-

In Vivo Imaging System (IVIS) for bioluminescence imaging

Protocol:

-

Cell Preparation: Culture and harvest the ovarian cancer cells. Resuspend the cells in sterile PBS, with or without Matrigel.

-

Tumor Cell Implantation:

-

Orthotopic Model: Surgically implant 5 x 10⁶ cells into the right ovary bursa of the mice.[9]

-

Subcutaneous Model: Inject the cell suspension subcutaneously into the flank of the mice.

-

-

Tumor Growth Monitoring:

-

For subcutaneous tumors, measure tumor volume with calipers regularly (e.g., twice a week) using the formula: (Length x Width²)/2.

-

For orthotopic tumors, monitor tumor growth and metastasis by bioluminescence imaging at regular intervals (e.g., weekly).[9]

-

-

Drug Administration: Once tumors are established (e.g., ~100-150 mm³), randomize the mice into treatment and control groups. Administer the SIK2 inhibitor and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors and any metastatic lesions. The tissues can be weighed and processed for further analysis (e.g., histology, Western blotting, qPCR).

Conclusion

The SIK2 signaling pathway is a complex and multifaceted network that plays a pivotal role in cellular homeostasis and disease. Its intricate regulation and diverse downstream effects make it a challenging but highly promising area for therapeutic intervention. The development of potent and specific SIK2 inhibitors has already shown promise in preclinical cancer models, particularly in sensitizing tumors to existing chemotherapies.[8] Future research will likely focus on elucidating the context-dependent roles of SIK2 in different tissues and diseases, identifying novel downstream substrates, and developing more selective modulators. The experimental protocols and data presented in this guide provide a solid foundation for researchers to contribute to this exciting and rapidly evolving field. A deeper understanding of SIK2 signaling will undoubtedly pave the way for innovative therapeutic strategies for a variety of human diseases.

References

- 1. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. SIK2 attenuates proliferation and survival of breast cancer cells with simultaneous perturbation of MAPK and PI3K/Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perspective on targeting salt-inducible kinase 2 (SIK2) in ovarian cancer metastasis - Jensen - Translational Cancer Research [tcr.amegroups.org]

- 8. SIK2 is a centrosome kinase required for bipolar mitotic spindle formation that provides a potential target for therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SIK2 promotes ovarian cancer cell motility and metastasis by phosphorylating MYLK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 11. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SIK2 represses AKT/GSK3β/β‐catenin signaling and suppresses gastric cancer by inhibiting autophagic degradation of protein phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. A-769662 activates AMPK beta1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

preclinical in vivo studies of SI-2

An in-depth analysis of preclinical in vivo studies for a compound designated "SI-2" is not feasible at this time due to the absence of a specific, identifiable therapeutic agent with this name in the public domain. Extensive searches have revealed that "this compound" does not correspond to a unique, studied compound for which preclinical data is available.

The search results primarily yielded information on related but distinct subjects, including:

-

SIM2: A transcription factor investigated in genetic research using mouse models.

-

Silicon Dioxide (SiO₂): A compound studied for its potential as a drug delivery vehicle and for its toxicological profile.

-

SN2 Reactions: A fundamental mechanism in organic chemistry.

-

Other Compounds: Specific agents such as SHetA2 and P8-D6, which are not synonymous with "this compound".

Without a clear and specific subject compound, it is not possible to provide the requested in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals interested in preclinical in vivo studies are encouraged to specify the exact name or designation of the compound of interest to enable a thorough and accurate literature analysis.

A Technical Guide to the Modulation of the Tumor Microenvironment by SI-2, a Steroid Receptor Coactivator-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of SI-2, a small molecule inhibitor of Steroid Receptor Coactivator-3 (SRC-3), on the tumor microenvironment (TME). This compound represents a novel therapeutic strategy by targeting a key driver of oncogenesis, leading to both direct anti-tumor effects and a significant remodeling of the TME into a tumor-suppressive state.[1][2]

Core Mechanism of Action

This compound functions by targeting SRC-3, a nuclear protein often overexpressed in various cancers, including breast, lung, ovary, prostate, and pancreatic cancer.[1] Unlike traditional inhibitors that block molecular function, this compound uniquely triggers the degradation of the SRC-3 protein.[1][3] This depletion of SRC-3 disrupts essential signaling pathways that cancer cells rely on for their growth and proliferation, ultimately leading to cell death.[1][3] Preclinical studies in mouse models of breast cancer have demonstrated that this compound can effectively inhibit tumor growth with minimal toxicity to healthy tissues such as the heart, liver, spleen, kidney, lung, and stomach.[1][3]

Remodeling the Tumor Immune Microenvironment

A critical aspect of this compound's anti-cancer activity lies in its ability to modulate the tumor-infiltrating immune cell repertoire, shifting the balance from an immunosuppressive to an anti-tumor immune microenvironment.[2] This is achieved by increasing the infiltration of cytotoxic immune cells and decreasing the presence of immunosuppressive cells within the tumor.

The following tables summarize the quantitative data from preclinical studies in E0771 and 4T1 breast cancer mouse models, demonstrating the impact of this compound treatment (2.5 mg/kg) on the tumor immune microenvironment.

Table 1: Effect of this compound on Tumor-Infiltrating Immune Cells in E0771 Breast Tumors [2]

| Immune Cell Type | Vehicle Control (PLC %) | This compound Treatment (PLC %) | Change |

| CD4+ T cells | ~1.5 | ~4.0 | Increased |

| CD8+ T cells | ~1.0 | ~3.5 | Increased |

| CD56+ NK cells | ~1.0 | ~3.0 | Increased |

| Interferon-gamma (IFNγ) expressing cells | ~1.5 | ~4.5 | Increased |

| Foxp3+ Regulatory T cells (Tregs) | ~3.0 | ~1.0 | Decreased |

| CD4+/Foxp3+ cells | High | Low | Decreased |

PLC: Percentage of Labeled Cells

Table 2: Effect of this compound on Tumor-Infiltrating Immune Cells in 4T1 Breast Tumors [4]

| Immune Cell Type | Vehicle Control (PLC %) | This compound Treatment (PLC %) | Change |

| CD4+ T cells | ~1.0 | ~3.0 | Increased |

| CD8+ T cells | ~1.0 | ~2.5 | Increased |

| CD56+ NK cells | ~0.5 | ~2.0 | Increased |

| Interferon-gamma (IFNγ) expressing cells | ~1.0 | ~3.5 | Increased |

PLC: Percentage of Labeled Cells

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables.

Objective: To quantify the infiltration of various immune cell populations within the tumor tissue following this compound treatment.

Protocol:

-

Tissue Preparation: E0771 or 4T1 breast tumors from mice treated with either vehicle or this compound (2.5 mg/kg) were excised, fixed in formalin, and embedded in paraffin.

-

Sectioning: 5 µm thick sections were cut from the paraffin-embedded tumor blocks.

-

Antigen Retrieval: Sections were deparaffinized and rehydrated. Antigen retrieval was performed by heating the slides in a citrate-based buffer.

-

Blocking: Non-specific antibody binding was blocked using a serum-free protein block.

-

Primary Antibody Incubation: Sections were incubated overnight at 4°C with primary antibodies specific for the following markers:

-

CD4 (for helper T cells)

-

CD8 (for cytotoxic T cells)

-

CD56 (for Natural Killer cells)

-

IFNγ (for interferon-gamma)

-

Foxp3 (for regulatory T cells)

-

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody was applied, followed by a DAB substrate kit for colorimetric detection.

-

Counterstaining: Sections were counterstained with hematoxylin to visualize cell nuclei.

-

Imaging and Analysis: Slides were imaged using a bright-field microscope. The percentage of labeled cells (PLC) was quantified by analyzing multiple high-power fields per tumor section.

Objective: To co-localize CD4 and Foxp3 markers to specifically identify and quantify CD4+/Foxp3+ regulatory T cells.

Protocol:

-

Tissue Preparation and Sectioning: As described in the IHC protocol.

-

Antigen Retrieval and Blocking: As described in the IHC protocol.

-

Primary Antibody Incubation: Sections were incubated with a cocktail of primary antibodies: a goat anti-CD4 antibody and a rabbit anti-Foxp3 antibody.

-

Secondary Antibody Incubation: A cocktail of fluorescently-labeled secondary antibodies was applied: an Alexa Fluor 488-conjugated anti-goat antibody (for CD4, green fluorescence) and an Alexa Fluor 594-conjugated anti-rabbit antibody (for Foxp3, red fluorescence).

-

Mounting and Imaging: Slides were mounted with a DAPI-containing mounting medium to visualize nuclei (blue fluorescence) and imaged using a fluorescence microscope.

-

Analysis: The number of single-positive (CD4+ or Foxp3+) and double-positive (CD4+/Foxp3+) cells was quantified per field of view.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for evaluating its impact on the tumor microenvironment.

References

In-depth Technical Guide: Structural Activity Relationship of SI-2 Analogs

Executive Summary

A comprehensive review of publicly available scientific literature and databases was conducted to generate a technical guide on the structural activity relationship (SAR) of SI-2 analogs. Despite a thorough search, no specific molecule or class of compounds designated as "this compound" with associated SAR studies could be identified.

The search terms used included "structural activity relationship of this compound analogs," "this compound compound biological activity," "this compound mechanism of action," and "synthesis and evaluation of this compound analogs." The search results yielded general information on SAR principles for various chemical entities, methodologies for synthesizing analog libraries, and unrelated data on silicon dioxide (SiO₂).

Consequently, the core requirements of this technical guide, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways and experimental workflows related to this compound analogs, cannot be fulfilled at this time due to the absence of specific information on the target compound.

To proceed with the development of this guide, specific details regarding the chemical structure of this compound, its biological target, and any known analogs are required. With more specific information, a targeted literature search can be performed to gather the necessary data to generate the requested in-depth technical guide.

The Therapeutic Potential of SI-2 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The steroid receptor coactivator-3 (SRC-3), also known as amplified in breast cancer 1 (AIB1), is a pivotal transcriptional coactivator that plays a significant role in the initiation and progression of various cancers, including breast, lung, ovarian, and prostate cancer.[1] Its position at the nexus of numerous intracellular signaling pathways critical for cancer cell proliferation and metastasis makes it a compelling, albeit challenging, therapeutic target.[2] Historically considered "undruggable" due to its large and unstructured nature, recent advancements have led to the development of small-molecule inhibitors targeting SRC-3.[2] This technical guide provides an in-depth overview of one such pioneering inhibitor, SI-2, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Introduction to this compound

This compound is a first-in-class small-molecule inhibitor of SRC-3, identified through a cell-based high-throughput screening process.[2] It was developed as a more potent chemical modification of an initial hit compound, SI-1.[1] this compound exhibits drug-like properties, conforming to Lipinski's rule, and has demonstrated significant preclinical anti-cancer activity.[2] Notably, this compound's short in vivo half-life has prompted the development of more stable analogs, such as SI-10 and SI-12, for ongoing therapeutic consideration.[3][4]

Mechanism of Action

This compound exerts its anti-cancer effects primarily by targeting SRC-3 for degradation.[1][5] While the precise molecular interactions are still under investigation, it is known that this compound directly binds to the SRC-3 protein, triggering its subsequent degradation.[1][5] This leads to a dose-dependent reduction in intracellular SRC-3 protein levels.[1] By depleting SRC-3, this compound effectively disrupts the transcriptional coactivation of a multitude of genes involved in oncogenesis, leading to the inhibition of cancer cell proliferation and migration.[1] Furthermore, this compound has been shown to induce apoptosis in cancer cells.[2]

Preclinical Data

The preclinical efficacy of this compound has been evaluated in various cancer cell lines and in a breast cancer mouse model. The data highlights its potency and selectivity for cancer cells.

In Vitro Efficacy: Cytotoxicity

This compound has demonstrated potent cytotoxicity against a panel of human breast cancer cell lines, with IC50 values in the low nanomolar range.[2][6] This effect is observed in endocrine-sensitive, endocrine-resistant, and triple-negative breast cancer (TNBC) cells.[2] Importantly, this compound shows minimal toxicity to normal, non-cancerous cells.[2]

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | 3.4 | [2] |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | ~5 | [2] |

| BT-474 | HER2-Positive Breast Cancer | ~10 | [2] |

| Uveal Melanoma Cell Lines | Uveal Melanoma | low nM range | [2][7] |

In Vivo Efficacy: Breast Cancer Xenograft Model

In an orthotopic triple-negative breast cancer mouse model, this compound demonstrated significant inhibition of primary tumor growth.[2] Treatment with this compound resulted in a marked reduction in tumor volume and SRC-3 protein levels within the tumor tissue.[2]

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Nude Mice | Triple-Negative Breast Cancer (MDA-MB-468 cells) | 2.5 mg/kg daily administration of this compound | Significant inhibition of primary tumor growth and reduction of SRC-3 protein levels in tumor tissue.[2][8] | [2] |

Preclinical Toxicology

Toxicology studies have indicated a favorable safety profile for this compound in preclinical models. In a mouse model of breast cancer, this compound administration caused minimal cardiotoxicity and no detectable toxicity to the liver, spleen, kidney, lung, or stomach.[1][5] An in vitro hERG channel blocking assay also suggested minimal acute cardiotoxicity.[2]

Signaling Pathways and Experimental Workflows

SRC-3 Signaling Hub

SRC-3 acts as a central node, integrating signals from various pathways to drive cancer progression. This compound, by promoting SRC-3 degradation, disrupts these oncogenic signaling cascades.

Caption: this compound targets SRC-3 for degradation, disrupting key oncogenic signaling pathways.

Experimental Workflow for In Vitro and In Vivo Evaluation of this compound

The preclinical assessment of this compound involves a systematic workflow from in vitro cell-based assays to in vivo animal models.

Caption: Preclinical workflow for evaluating the anti-cancer efficacy of this compound.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard methodologies to determine the IC50 of this compound in cancer cell lines.

-

Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for SRC-3 Protein Levels

This protocol outlines the procedure for assessing the effect of this compound on SRC-3 protein expression.

-

Cell Lysis: Treat cancer cells with this compound at various concentrations for 24-48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against SRC-3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to quantify this compound-induced apoptosis.[9]

-

Cell Treatment: Treat cancer cells with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Orthotopic Breast Cancer Xenograft Model

This protocol describes the in vivo evaluation of this compound's anti-tumor activity.

-

Animal Model: Use female athymic nude mice (4-6 weeks old).

-

Tumor Cell Implantation: Inject 1 x 10^6 MDA-MB-468 cells suspended in Matrigel into the mammary fat pad of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 2.5 mg/kg) or vehicle control daily via intraperitoneal injection.[8]

-

Efficacy Evaluation: Continue treatment for a specified period (e.g., 3-4 weeks) and monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for SRC-3).

-

Toxicity Assessment: Perform histological analysis of major organs (liver, spleen, kidney, lung, heart, stomach) to assess for any treatment-related toxicity.

Clinical Perspective and Future Directions

While this compound has demonstrated significant promise in preclinical studies, its short in vivo half-life of approximately one hour has been a limiting factor for its clinical development.[2] This has led to the rational design and synthesis of fluorinated analogs, SI-10 and SI-12, which exhibit improved pharmacokinetic profiles and enhanced anti-cancer efficacy with minimal toxicity.[3][4] These second-generation SRC-3 inhibitors are currently undergoing further preclinical evaluation and represent a more viable path toward clinical translation. To date, there are no registered clinical trials for this compound itself. The focus of clinical development has shifted to these improved analogs and other SRC family inhibitors.

Conclusion

This compound stands as a landmark discovery in the quest to target the "undruggable" oncoprotein SRC-3. Its potent and selective anti-cancer activity in preclinical models has validated SRC-3 as a viable therapeutic target. The knowledge gained from the development and evaluation of this compound has been instrumental in guiding the creation of next-generation SRC-3 inhibitors with enhanced drug-like properties. This technical guide provides a comprehensive overview of the foundational data and methodologies that underscore the therapeutic potential of targeting the SRC-3 axis in oncology. Further research into the clinical application of SRC-3 inhibitors holds the promise of novel and effective treatments for a range of malignancies.

References

- 1. SRC-3, a Steroid Receptor Coactivator: Implication in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Development of Improved SRC-3 Inhibitors as Breast Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of improved SRC-3 inhibitors as breast cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lead Compound Development of SRC-3 Inhibitors with Improved Pharmacokinetic Properties and Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting SRC coactivators blocks the tumor-initiating capacity of cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steroid receptor coactivator-3 inhibition generates breast cancer antitumor immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SI-2 in Cell Culture

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on the use of SI-2, a small molecule inhibitor of Steroid Receptor Coactivator-3 (SRC-3), in a cell culture setting.

Introduction to this compound

This compound is a first-in-class small molecule designed to target the "undruggable" nuclear protein SRC-3.[1] Unlike traditional inhibitors that block the function of a protein, this compound works by binding to SRC-3 and inducing its degradation.[1] SRC-3 is a known oncogenic driver in various cancers, including breast, lung, ovary, prostate, and pancreatic cancer, by regulating multiple intracellular signaling pathways.[1] By accelerating the destruction of SRC-3, this compound effectively slows down the proliferation and migration of cancer cells, ultimately leading to cell death.[1] Preclinical studies in mouse models of breast cancer have shown that this compound can inhibit tumor growth with minimal toxicity to healthy tissues.[1]

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound.

References

Optimal Concentration of SI-2 for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SI-2 is a novel, first-in-class small molecule inhibitor that targets the "undruggable" steroid receptor coactivator-3 (SRC-3), a key regulator of signaling pathways implicated in cancer proliferation and metastasis.[1][2] Instead of blocking SRC-3's function, this compound uniquely triggers its degradation, leading to a reduction in SRC-3 protein levels and subsequent cancer cell death.[1][2] These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound for various in vitro assays, enabling researchers to effectively harness its therapeutic potential in their studies.

Mechanism of Action

This compound operates by binding to SRC-3, initiating a process that leads to the coactivator's degradation.[2] This targeted degradation disrupts the multiple signaling pathways that SRC-3 regulates, thereby inhibiting cancer cell growth.[2] The depletion of SRC-3 is a key indicator of this compound's activity, and its concentration-dependent effects are critical for experimental design. As observed in studies, a higher concentration of this compound leads to a greater reduction in SRC-3 protein levels within cancer cells, ultimately culminating in apoptosis.[2]

Data Presentation: Efficacy of this compound and its Analogs

The following table summarizes the effective concentrations of this compound and its analogs (SI-10 and SI-12) in various in vitro assays, providing a clear reference for experimental planning.

| Compound | Assay Type | Cell Line(s) | Effective Concentration (IC50 or Range) | Reference |

| This compound | Cell Viability (MTT) | MDA-MB-468 | 3.4 nM (IC50) | [1] |

| This compound | Cell Viability (MTT) | Various breast cancer cell lines (endocrine-sensitive, endocrine-resistant, and TNBC) | 3–20 nM (IC50) | [1] |

| SI-10 | Cell Viability, Migration, Invasion | Breast cancer cells | 5–50 nM | [3] |

| SI-12 | Cell Viability, Migration, Invasion | Breast cancer cells | 5–50 nM | [3] |

Experimental Protocols

Herein are detailed protocols for key in vitro experiments to assess the efficacy of this compound. These are general guidelines and may require optimization based on the specific cell line and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

This compound compound

-

96-well plates

-

Cancer cell line of interest (e.g., MDA-MB-468)

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 3,000 to 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[4]

-

This compound Treatment: Prepare a serial dilution of this compound in complete growth medium. The concentration range should bracket the expected IC50 (e.g., 0.1 nM to 100 nM). Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 to 6 hours.[4]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This protocol quantifies the number of apoptotic cells following treatment with this compound using flow cytometry.

Materials:

-

This compound compound

-

6-well plates

-

Cancer cell line of interest

-

Complete growth medium

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed approximately 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 5 nM, 10 nM, 20 nM, 50 nM) for 48 hours. Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize. Centrifuge the cell suspension at 670 x g for 5 minutes.[5]

-

Washing: Wash the cells twice with cold PBS.[5]

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[5]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[5]

Western Blotting for SRC-3 Degradation

This protocol is to detect the reduction in SRC-3 protein levels after this compound treatment.

Materials:

-

This compound compound

-

6-well plates

-

Cancer cell line of interest

-

Complete growth medium

-

RIPA buffer with protease inhibitors

-

Primary antibody against SRC-3

-

Secondary HRP-conjugated antibody

-

Loading control antibody (e.g., β-actin or GAPDH)

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with a range of this compound concentrations (e.g., 1 nM, 5 nM, 10 nM, 50 nM) for 24-48 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[8]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]

-

Antibody Incubation: Incubate the membrane with the primary anti-SRC-3 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the SRC-3 signal to the loading control to determine the relative reduction in protein levels.

Visualizations

Signaling Pathway of this compound Action

References

- 1. Development of potent small-molecule inhibitors to drug the undruggable steroid receptor coactivator-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New class of small molecule, this compound, can drug the ‘undruggable’ steroid receptor coactivator-3 - Baylor College of Medicine Blog Network [blogs.bcm.edu]

- 3. erc.bioscientifica.com [erc.bioscientifica.com]

- 4. youtube.com [youtube.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 7. bio-rad.com [bio-rad.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for SI-2 Administration in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SI-2 is a first-in-class small molecule inhibitor of Steroid Receptor Coactivator-3 (SRC-3), a protein frequently overexpressed in various cancers and implicated in tumor progression and therapeutic resistance.[1][2][3] Unlike traditional inhibitors that block protein function, this compound uniquely triggers the degradation of the SRC-3 protein, leading to the suppression of multiple oncogenic signaling pathways.[2] These application notes provide a comprehensive overview of the preclinical administration and dosage of this compound in mouse models, particularly in the context of breast cancer research. The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and safety of this promising anti-cancer agent.

Mechanism of Action

This compound exerts its anti-cancer effects by selectively targeting SRC-3 for degradation. This leads to the downregulation of SRC-3 protein levels within cancer cells, thereby inhibiting its transcriptional coactivator functions.[2] The reduction in SRC-3 disrupts a multitude of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound and its analogs in mice.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | 3.4 | [2] |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | - | [2] |

| T47D | Estrogen Receptor-Positive Breast Cancer | - | [2] |

| BT-474 | HER2-Positive Breast Cancer | - | [2] |

| Multiple Breast Cancer Cell Lines | Breast Cancer | 3-20 | [1] |

Note: Specific IC50 values for MCF-7, T47D, and BT-474 were not provided in the source material, but inhibition of SRC-3 levels was observed.

Table 2: In Vivo Administration and Efficacy of this compound and its Analogs

| Compound | Mouse Model | Cancer Cell Line | Dosage and Administration | Key Efficacy Findings | Reference |

| This compound | Orthotopic Breast Cancer Model | MDA-MB-468 | 2 mg/kg, twice daily, i.p. in PBS for 5 weeks | Significantly inhibited tumor growth. | [1] |

| This compound | Syngeneic Breast Cancer Model | E0771 and 4T1 | 2.5 mg/kg, daily, i.p. | Significantly suppressed tumor progression. | [4] |

| SI-10 | Xenograft and Metastasis Models | MDA-MB-231 and LM2 | 10 mg/kg/day, i.p. | Repressed growth of xenograft tumors and inhibited lung metastasis. | |

| SI-12 | Xenograft and Metastasis Models | MDA-MB-231 and LM2 | 10 mg/kg/day, i.p. | Repressed growth of xenograft tumors and inhibited lung metastasis. |

Table 3: Pharmacokinetic Profile of this compound

| Compound | Dose and Route | Plasma Concentration at 8h | Estimated Half-life | Reference |

| This compound | 20 mg/kg, i.p. | 23 nM | Short | [2][5] |

Table 4: Toxicology Profile of this compound and its Analogs

| Compound | Study | Key Findings | Reference |

| This compound | Acute and Chronic Toxicity | Minimal acute cardiotoxicity (based on hERG channel blocking assay). No appreciable chronic toxicity to major organs (liver, spleen, kidney, lung, stomach) based on histological analyses. | [1][2] |

| SI-10 & SI-12 | Acute Toxicity | No appreciable acute toxicity. | [5] |

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in an Orthotopic Breast Cancer Mouse Model

This protocol is based on studies using the MDA-MB-468 triple-negative breast cancer cell line.

1. Animal Model:

-

Female BALB/c nude mice (6-8 weeks old).

2. Cell Culture and Implantation:

-

Culture MDA-MB-468 cells in appropriate media.

-

On the day of implantation, harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.

-

Inject 1 x 10^7 cells in a volume of 0.1 mL into the mammary fat pad of each mouse.

3. Tumor Growth Monitoring:

-

Monitor tumor growth by caliper measurements twice weekly.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

4. This compound Administration:

-

When tumors reach a volume of 100-150 mm³, randomize mice into treatment and control groups.

-

Treatment Group: Administer this compound at a dose of 2 mg/kg via intraperitoneal (i.p.) injection twice daily.

-

Control Group: Administer an equivalent volume of the vehicle (e.g., Phosphate Buffered Saline - PBS) via i.p. injection twice daily.[1]

-

Continue treatment for 5 weeks.

5. Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure final tumor weight and volume.

-

Perform histological and immunohistochemical analysis of tumor tissue to assess SRC-3 levels and other relevant biomarkers.

Protocol 2: In Vivo Efficacy Study of this compound in a Syngeneic Breast Cancer Mouse Model

This protocol is suitable for evaluating the immunomodulatory effects of this compound.

1. Animal Model:

-

Female C57BL/6 mice for E0771 cells or BALB/c mice for 4T1 cells (immune-intact).

2. Cell Culture and Implantation:

-

Culture E0771 or 4T1 breast cancer cells.

-

Implant cells into the mammary fat pad of the corresponding syngeneic mouse strain.

3. This compound Administration:

-

Once tumors are established, randomize mice into treatment and control groups.

-

Treatment Group: Administer this compound at a dose of 2.5 mg/kg daily via i.p. injection.[4]

-

Control Group: Administer an equivalent volume of the vehicle daily via i.p. injection.

4. Efficacy and Immune Response Evaluation:

-

Monitor tumor growth and survival.

-

At the study endpoint, harvest tumors and spleens.

-

Analyze the tumor immune microenvironment by flow cytometry or immunohistochemistry for immune cell populations (e.g., CD4+ and CD8+ T cells, NK cells, regulatory T cells).[4]

-

Measure cytokine levels in the tumor microenvironment.[4]

Visualizations